molecular formula C8H7F3O B1439613 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene CAS No. 1214337-06-0

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene

Cat. No.: B1439613
CAS No.: 1214337-06-0
M. Wt: 176.14 g/mol
InChI Key: HHWDRGPYPWQOAX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, often referred to as DMF-2-F, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. DMF-2-F is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers, resins, and polyurethanes. DMF-2-F has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis to its use as a solvent in chromatographic separations.

Scientific Research Applications

  • Conformational Studies : Research by Shishkov et al. (2004) focused on the geometric structure and conformational properties of compounds similar to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, using techniques like gas electron diffraction and quantum chemical calculations. They investigated the conformer orientations and energy states, enhancing understanding of molecular structure and behavior (Shishkov, Khristenko, Vilkov, & Oberhammer, 2004).

  • Electrochemical Fluorination : The work by Momota et al. (1993) on the electrochemical fluorination of aromatic compounds, including benzene derivatives, offers insights into the synthesis of fluorinated organic compounds. This includes understanding the conditions for high efficiency and yield in the fluorination process, relevant to the synthesis of complex fluorinated molecules like this compound (Momota, Morita, & Matsuda, 1993).

  • Density Functional Studies : Kieninger et al. (2004) conducted density functional studies to determine the torsional potential around the aryl-O bond in compounds related to this compound. Their findings are crucial for understanding the molecular dynamics and stability of such fluorinated compounds (Kieninger, Ventura, & Diercksen, 2004).

  • Synthesis of Benzoheterocycles : Maruta et al. (1980) explored the synthesis of fluorine-containing benzoheterocycles derived from hexafluoropropene oligomers, which is relevant for the understanding of synthetic pathways and reactions involving fluorinated benzene derivatives like this compound (Maruta, Kubota, Yoshimura, Kitazume, & Ishikawa, 1980).

  • Properties in Liquid Crystals : Dabrowski et al. (1995) investigated the mesomorphic properties of fluorinated phenyl derivatives in liquid crystals. This research provides insight into the behavior of fluorinated benzene derivatives in different phases and their potential applications in materials science (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).

  • Analyzing Molecular Ordering : Ojha and Pisipati (2003) conducted computational analyses on the molecular ordering of fluorinated liquid crystals, which can be relevant for understanding the behavior of complex fluorinated benzene derivatives like this compound in different environments (Ojha & Pisipati, 2003).

  • Coordination Networks : Gao, Twamley, and Shreeve (2006) explored the use of fluorine-containing ligands in coordination networks, which is significant for understanding how fluorinated benzene derivatives can be integrated into complex molecular structures (Gao, Twamley, & Shreeve, 2006).

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDRGPYPWQOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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